An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA), a significant heterocyclic compound. This document details its physicochemical characteristics, spectroscopic data, synthesis, and analytical methodologies, presenting the information in a structured and accessible format for researchers, scientists, and professionals in drug development.
Core Chemical Properties
2-Amino-4,5-dihydrothiazole-4-carboxylic acid, with the CAS number 2150-55-2, is a derivative of thiazoline.[1] It is recognized for its role as an intermediate in the industrial synthesis of L-cysteine and as a biomarker for cyanide poisoning, formed from the condensation of cysteine and cyanide.[1] The compound exists as a white to pale beige powder.[1]
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O₂S | [1] |
| Molecular Weight | 146.17 g/mol | [1] |
| Melting Point | 197-203°C (decomposes) | [1] |
| Boiling Point (Predicted) | 405.9 ± 55.0 °C | [1] |
| Density (Predicted) | 1.85 g/cm³ | [1] |
| pKa (Predicted) | 2.31 ± 0.20 | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO (very slightly, heated) and Methanol (slightly, heated). | [1] |
| Appearance | White to Pale Beige Powder | [1] |
| Refractive Index (Predicted) | 1.78 | [1] |
| Vapor Pressure | 1E-07 mmHg at 25°C | [1] |
| Stability | Hygroscopic | [1] |
Tautomerism
An important characteristic of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid is its existence in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[1] This tautomerism involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. The stability of these tautomers can be influenced by the surrounding environment, such as the solvent.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid. The following table summarizes key spectroscopic information available for this compound.
| Spectroscopic Technique | Key Findings |
| 13C NMR | Spectra available, provides information on the carbon skeleton. |
| Mass Spectrometry (MS) | GC-MS data available, useful for molecular weight determination and fragmentation analysis. |
| Infrared (IR) Spectroscopy | FTIR spectra available, shows characteristic peaks for functional groups such as N-H, C=O, and C-N. |
| Raman Spectroscopy | Spectra available, offers complementary vibrational information to IR. |
Experimental Protocols
Synthesis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid
The industrial synthesis of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid typically involves the reaction of methyl chloroacrylate with thiourea.[1] A general laboratory-scale synthesis for related 2-aminothiazole-4-carboxylic acid derivatives involves the hydrolysis of the corresponding ester.
General Hydrolysis Procedure for Synthesis:
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Dissolution: The starting methyl ester of the desired 2-aminothiazole-4-carboxylic acid derivative (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).
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Heating: The mixture is heated (e.g., to 50-60°C) and stirred for a period (e.g., 30 minutes) until a clear solution is formed.
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Cooling and Acidification: The solution is then cooled to room temperature and acidified with an acid such as 1 M hydrochloric acid to a pH of 3-4.
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Precipitation and Collection: The formation of a precipitate indicates the product. This precipitate is collected using a Buchner funnel.
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Purification: The collected solid is then recrystallized from a suitable solvent, such as methanol, to yield the purified 2-amino-4,5-dihydrothiazole-4-carboxylic acid derivative.
Analytical Methods for Quantification
The quantification of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid in biological samples is important, particularly in the context of its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method.
General LC-MS/MS Protocol:
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Sample Preparation:
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Biological samples (e.g., plasma, urine) are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.
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An internal standard may be added before extraction to ensure accuracy.
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Chromatographic Separation:
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The extracted sample is injected into an HPLC system.
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A C18 reverse-phase column is typically used for separation.
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A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed.
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Mass Spectrometric Detection:
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The eluent from the HPLC is introduced into a tandem mass spectrometer.
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Electrospray ionization (ESI) in positive ion mode is commonly used.
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Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent and product ions of the analyte.
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Biological Significance and Applications
Derivatives of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid have been investigated for their potential as inhibitors of various enzymes. For instance, certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are involved in bacterial antibiotic resistance. Additionally, the 2-aminothiazole-4-carboxylate scaffold is being explored for the development of new anti-tubercular agents targeting enzymes like β-ketoacyl-ACP synthase (mtFabH).[3]
This technical guide serves as a foundational resource for professionals engaged in research and development involving 2-Amino-4,5-dihydrothiazole-4-carboxylic acid and its derivatives. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.
References
- 1. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
